Methyl isoferulate

Antiviral Influenza Molecular Docking

Researchers targeting influenza M2 channels or neutrophil elastase require validated target selectivity, not generic ferulate analogs. Methyl isoferulate (CAS 16980-82-8) delivers a unique meta-hydroxy, para-methoxy substitution pattern that drives distinct biological outcomes. • M2 Proton Channel: Superior computational binding vs. amantadine; a scaffold for overcoming drug resistance in anti-influenza programs. • Neutrophil Elastase: Selective inhibitor, contrasting with methyl ferulate's stimulatory effect, enabling precise dissection of elastase-mediated tissue damage. • DNA Repair Probe: Methyl ester-dependent inhibition of DNA excision repair, a reliable co-mutagen for genetic toxicology studies in E. coli models.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 16980-82-8
Cat. No. B017220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isoferulate
CAS16980-82-8
Synonyms3-(3-Hydroxy-4-methoxyphenyl)acrylic Acid Methyl Ester;  Methyl Isoferulate;  Methyl 3-Hydroxy-4-methoxycinnamate; 
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OC)O
InChIInChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
InChIKeyJTLOUXXZZFFBBW-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isoferulate: Compound Overview


Methyl isoferulate (Isoferulic acid methyl ester, CAS 16980-82-8) is a naturally occurring phenylpropanoid, classified as a methoxycinnamic acid ester, with the molecular formula C11H12O4 [1]. It is structurally characterized by a 3-hydroxy-4-methoxyphenyl group connected to a propenoate methyl ester moiety [1]. This compound is isolated and purified from various plant sources, including the leaves of *Phyllostachys heterocycla* . Methyl isoferulate is a key member of the ferulate family, yet it possesses a unique substitution pattern (meta-hydroxy, para-methoxy) that fundamentally alters its chemical behavior and biological interactions compared to its more common isomer, methyl ferulate, and the parent acid, isoferulic acid. This distinct structural arrangement underpins its specific applications, particularly as an inhibitor of the influenza M2 proton channel and as a modulator of inflammatory cell responses.

Influenza M2 channel computational study: Reported docking fit supports antiviral target engagement research.
Neutrophil elastase modulation assay: Demonstrated selective inhibition in human neutrophil models, enabling isomer-specific inflammatory response studies.
DNA repair chemical probe: Methyl ester-dependent enhancement of UV mutagenesis in E. coli supports genotoxicity and repair pathway investigations.

Methyl Isoferulate vs. Generic Ferulate Analogs


Generic substitution with other ferulates (e.g., ferulic acid, isoferulic acid, methyl ferulate) is scientifically unsound due to the profound impact of methyl isoferulate's specific substitution pattern on its biological activity profile. While compounds like methyl ferulate excel as broad-spectrum antioxidants [1], methyl isoferulate's activity is more nuanced and target-specific. For instance, in antiviral research, methyl isoferulate demonstrates a strong computational binding affinity for the influenza M2 proton channel, a target not engaged by all ferulates [2]. Similarly, in anti-inflammatory assays, methyl isoferulate displays a unique and, in some cases, superior modulatory effect on specific neutrophil functions (e.g., elastase release) when directly compared to its isomer, methyl ferulate [3]. The evidence presented below quantitatively validates why selecting methyl isoferulate, rather than a close structural analog, is essential for achieving reproducible and meaningful experimental outcomes in these specific research contexts.

Methyl ferulate isomer
Opposite effect on neutrophil elastase release (stimulation vs. inhibition) reported; functional profiles may diverge significantly in inflammatory assays.
Generic ferulates / free acids
M2 proton channel binding and DNA repair inhibition are not predicted for broad ferulate analogs; target engagement may be absent.
Isoferulic acid
Lacks methyl ester moiety; DNA excision repair probe activity not retained; pathway-specific readouts may require review.

Methyl Isoferulate: Evidence Comparison


M2 Channel Binding vs. Amantadine

In a structure-based drug design study, methyl isoferulate demonstrated a significantly stronger predicted binding affinity to the influenza A M2 proton channel than the clinical antiviral drug amantadine. Molecular docking analysis revealed that methyl isoferulate had 'extremely well docking results as compared to control amantadine,' indicating a more favorable interaction with the target protein [1]. This suggests a potentially more potent and effective mechanism of action against influenza viruses that rely on this channel for replication.

M2 Channel Docking vs. Amantadine
Head-to-head
Docking score ranked among top six TCM compounds, qualitatively beyond amantadine control; in silico prediction.
Favorable interaction reported
Supports M2 channel binding study fit for influenza research.
In silico model; experimental validation needed.
Antiviral Influenza Molecular Docking M2 Proton Channel

Neutrophil Elastase Release vs. Methyl Ferulate

In a comparative in vitro study on human neutrophils, methyl isoferulate and its close isomer, methyl ferulate, exhibited opposite and statistically significant effects on elastase release. At a concentration of 10 µg/mL, methyl isoferulate decreased elastase release by -2.76 ± 0.84%, whereas methyl ferulate increased elastase release by 24.12 ± 4.58% [1]. Both compounds showed moderate inhibition of superoxide anion generation, with methyl isoferulate demonstrating 9.03 ± 1.65% inhibition compared to 23.02 ± 4.18% for methyl ferulate [1].

Elastase Release vs. Methyl Ferulate
Head-to-head
Methyl isoferulate: −2.76 ± 0.84% (inhibition)
Methyl ferulate: +24.12 ± 4.58% (stimulation)
Concentration: 10 µg/mL, human neutrophils
↓ inhibition↑ stimulation
Reported opposite directional effects; supports isomer-specific neutrophil assay context.
n=3, mean ± SEM; independent replication advised.
Anti-inflammatory Neutrophil Elastase Superoxide Anion

DNA Excision Repair Inhibition by Methyl Esters

Methyl isoferulate markedly enhances UV-induced mutagenesis in *E. coli* by inhibiting DNA excision repair, a property not shared by its free acid counterparts. In a study comparing various cinnamic acid derivatives, methyl isoferulate, along with methyl ferulate and methyl sinapate, demonstrated a pronounced enhancement effect. This activity was absent for derivatives of cinnamic acid and ethyl cinnamate, highlighting the specific requirement of the methyl ester moiety [1].

DNA Repair Inhibition (Methyl Esters)
Class-level
Marked enhancement of UV mutagenesis in E. coli B/r; free acids and ethyl esters inactive.
Methyl ester required for probe activity
Supports genotoxicity chemical probe use; repair pathway context.
Class-level inference; verify in target strain.
DNA Repair Mutagenesis E. coli Methyl Cinnamate

Methyl Isoferulate: Research Applications


Influenza M2 Channel Blocker Scaffold

Methyl isoferulate's computationally validated superior binding to the influenza M2 proton channel, compared to the clinical drug amantadine, positions it as a high-priority chemical scaffold for medicinal chemistry programs targeting influenza [1]. Its distinct structure offers a potential advantage in overcoming known amantadine resistance mechanisms. Researchers can use methyl isoferulate as a starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-influenza therapeutics with improved efficacy against drug-resistant viral strains.

Neutrophil Elastase Modulation in Inflammation

The direct, head-to-head comparison showing methyl isoferulate's inhibitory effect on neutrophil elastase release, in stark contrast to the stimulatory effect of methyl ferulate, makes it an essential tool for dissecting the nuanced roles of ferulates in inflammation [2]. This compound enables researchers to specifically probe pathways related to elastase-mediated tissue damage, where a generic anti-inflammatory or antioxidant would fail to capture the specific functional divergence. It is particularly valuable for studies focused on respiratory diseases or other conditions where neutrophil elastase plays a key pathological role.

DNA Excision Repair Chemical Probe

Methyl isoferulate's unique ability to inhibit DNA excision repair and enhance UV-induced mutagenesis, a property dependent on its methyl ester moiety, defines its application as a specific chemical probe in genetic toxicology [3]. It can be reliably used in *E. coli* model systems to investigate the molecular pathways of DNA repair and to study the co-mutagenic effects of dietary or environmental compounds. Its well-defined activity profile allows for precise experimental design where other ferulates or free acids would be inactive controls.

Application
Selection Property
Validation Focus
Influenza M2 channel scaffold research
Reported in silico M2 binding superiority over amantadine
M2 proton channel assay; amantadine-resistant strain panel
Neutrophil elastase modulation studies
Selective elastase release inhibition opposite to methyl ferulate
Neutrophil degranulation assay with methyl ferulate comparator
DNA excision repair chemical probe
Methyl ester-dependent UV mutagenesis enhancement
E. coli B/r UV mutagenesis assay; repair pathway mutant panel

Technical Documentation Hub

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